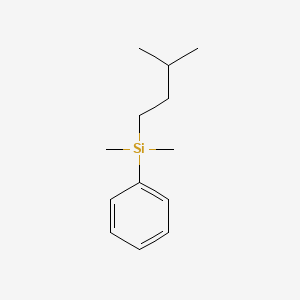
Dimethyl(3-methylbutyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(3-methylbutyl)phenylsilane is an organosilicon compound with the molecular formula C13H22Si It is a derivative of phenylsilane, where the phenyl group is substituted with a dimethyl(3-methylbutyl) group
Preparation Methods
Dimethyl(3-methylbutyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with a Grignard reagent, such as 3-methylbutylmagnesium bromide, under anhydrous conditions. The reaction proceeds as follows:
-
Grignard Reaction: : Phenylsilane reacts with 3-methylbutylmagnesium bromide to form the desired product. [ \text{C}_6\text{H}_5\text{SiH}_3 + \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{CH}_2\text{CH}(\text{CH}_3)_2 + \text{MgBrH} ]
-
Reduction: : The intermediate product can be further reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl(3-methylbutyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors like phenylsilane or sodium borohydride (NaBH4) to form silanes with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, diethyl ether), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Dimethyl(3-methylbutyl)phenylsilane has several scientific research applications:
Organic Synthesis: It is used as a silylating agent in the synthesis of various organic compounds, including enol ethers and polymers.
Materials Science: The compound is utilized in the production of polysilanes, which have applications in organic electronic devices due to their unique electro- and photochemical properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: It is employed in the manufacturing of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which dimethyl(3-methylbutyl)phenylsilane exerts its effects involves its ability to act as a hydride donor in reduction reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound facilitates the transfer of hydride ions to various substrates, leading to the formation of reduced products.
Comparison with Similar Compounds
Dimethyl(3-methylbutyl)phenylsilane can be compared with other similar compounds, such as:
Phenylsilane (C6H5SiH3): A simpler analog with a phenyl group and three hydrogen atoms attached to silicon. It is commonly used as a reducing agent in organic synthesis.
Dimethylphenylsilane (C6H5Si(CH3)2H): Similar to this compound but with two methyl groups instead of the 3-methylbutyl group. It is also used as a silylating agent and in hydrosilylation reactions.
Trimethylphenylsilane (C6H5Si(CH3)3): Contains three methyl groups attached to silicon. It is used in the synthesis of organosilicon compounds and as a reagent in organic reactions.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
112197-44-1 |
|---|---|
Molecular Formula |
C13H22Si |
Molecular Weight |
206.40 g/mol |
IUPAC Name |
dimethyl-(3-methylbutyl)-phenylsilane |
InChI |
InChI=1S/C13H22Si/c1-12(2)10-11-14(3,4)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3 |
InChI Key |
VZNXEDZOKIHHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















